Sdh-IN-10

Succinate dehydrogenase inhibition SDHI fungicide screening Enzyme kinetics

Sdh-IN-10 (also cataloged as SDH-IN-10, HY-149653) is a synthetic small-molecule succinate dehydrogenase inhibitor (SDHI) belonging to the quinolin-2(1H)-one chemical class. Its IUPAC name is 7,7-dimethyl-2,5-dioxo-4-(3,4,5-trifluorophenyl)-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile, with a molecular formula of C₁₈H₁₅F₃N₂O₂ and a molecular weight of 348.32 g/mol.

Molecular Formula C18H15F3N2O2
Molecular Weight 348.3 g/mol
Cat. No. B12385115
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSdh-IN-10
Molecular FormulaC18H15F3N2O2
Molecular Weight348.3 g/mol
Structural Identifiers
SMILESCC1(CC2=C(C(C(C(=O)N2)C#N)C3=CC(=C(C(=C3)F)F)F)C(=O)C1)C
InChIInChI=1S/C18H15F3N2O2/c1-18(2)5-12-15(13(24)6-18)14(9(7-22)17(25)23-12)8-3-10(19)16(21)11(20)4-8/h3-4,9,14H,5-6H2,1-2H3,(H,23,25)
InChIKeyIDYFQCNLLKHSDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sdh-IN-10: A Quinolin-2(1H)-One Succinate Dehydrogenase Inhibitor with Quantified Potency Advantages for Antifungal Research Procurement


Sdh-IN-10 (also cataloged as SDH-IN-10, HY-149653) is a synthetic small-molecule succinate dehydrogenase inhibitor (SDHI) belonging to the quinolin-2(1H)-one chemical class [1]. Its IUPAC name is 7,7-dimethyl-2,5-dioxo-4-(3,4,5-trifluorophenyl)-3,4,6,8-tetrahydro-1H-quinoline-3-carbonitrile, with a molecular formula of C₁₈H₁₅F₃N₂O₂ and a molecular weight of 348.32 g/mol [2]. The compound was originally reported as compound 6r in a series of 36 quinolin-2(1H)-one analogues designed to target fungal succinate dehydrogenase, and it demonstrated the highest enzyme-inhibitory and whole-cell antifungal potency within that series [1].

Why Sdh-IN-10 Cannot Be Replaced by Generic SDHI Fungicides or Unvalidated In-Class Analogs Without Quantitative Loss of Activity


Succinate dehydrogenase inhibitors are not a functionally interchangeable class: distinct chemical scaffolds (e.g., pyrazole-carboxamides, pyridine-carboxamides, quinolin-2(1H)-ones) occupy different sub-pockets of the SDH ubiquinone-binding site, producing divergent potency, spectrum, and resistance profiles [1]. Within the same quinolin-2(1H)-one series, small substituent changes produced up to 2.9-fold differences in SDH IC₅₀ between close analogs (0.232 μg/mL for 6r vs. 0.672 μg/mL for 6p), demonstrating that even intra-scaffold substitution is not permissible without quantitative activity loss [1]. Furthermore, the commercial SDHI benchmark pyraziflumid showed 3.7-fold weaker SDH inhibition and 3.4-fold weaker antifungal potency than Sdh-IN-10 when tested head-to-head under identical conditions [1]. These quantified gaps make generic substitution scientifically indefensible for any application where potency rank order is a selection criterion.

Sdh-IN-10 Quantitative Differentiation Evidence: Head-to-Head Potency, Intra-Series SAR, and Binding Advantage Over Pyraziflumid


SDH Enzyme Inhibition: 3.70-Fold Superior IC₅₀ Over Commercial SDHI Pyraziflumid

Sdh-IN-10 (compound 6r) inhibited succinate dehydrogenase with an IC₅₀ of 0.232 μg/mL, compared to 0.858 μg/mL for the commercial SDHI fungicide pyraziflumid tested under identical conditions, representing a 3.70-fold potency advantage [1]. Two close intra-series analogs, 6o (IC₅₀ = 0.450 μg/mL) and 6p (IC₅₀ = 0.672 μg/mL), were also significantly less potent, confirming that the specific substitution pattern of Sdh-IN-10 is required for maximal SDH inhibition [1].

Succinate dehydrogenase inhibition SDHI fungicide screening Enzyme kinetics

Antifungal Potency Against Botrytis cinerea: 3.44-Fold Lower EC₅₀ Than Pyraziflumid

In whole-cell antifungal assays against Botrytis cinerea, Sdh-IN-10 (compound 6r) exhibited an EC₅₀ of 0.205 μg/mL, compared to 0.706 μg/mL for pyraziflumid—a 3.44-fold improvement [1]. This whole-cell potency advantage mirrors the enzyme-level advantage, indicating that target engagement translates effectively into cellular antifungal activity. The intra-series analogs 6o (EC₅₀ = 0.398 μg/mL) and 6p (EC₅₀ = 0.513 μg/mL) were 1.94-fold and 2.50-fold less potent respectively [1].

Antifungal activity Botrytis cinerea Phytopathogen control

Intra-Series Structure–Activity Relationship: Sdh-IN-10 Is the Most Potent Compound Among 36 Quinolin-2(1H)-One Analogues

Among 36 synthesized quinolin-2(1H)-one derivatives, only three compounds (6o, 6p, 6r) outperformed pyraziflumid on both SDH inhibition and B. cinerea antifungal activity, and Sdh-IN-10 (6r) ranked first on both metrics [1]. The rank order was: 6r > 6o > 6p for both enzyme inhibition (IC₅₀: 0.232 < 0.450 < 0.672 μg/mL) and antifungal potency (EC₅₀: 0.205 < 0.398 < 0.513 μg/mL). This consistent rank order across biochemical and cellular assays indicates that the structural features of 6r confer a genuine, reproducible potency advantage within this chemotype, not merely assay-specific variability [1].

Structure-activity relationship Lead optimization Quinolin-2(1H)-one SAR

Molecular Dynamics Simulation: Sdh-IN-10 Displays Stronger SDH Binding Affinity Than Pyraziflumid

Molecular dynamics (MD) simulations conducted in the primary study demonstrated that compound 6r (Sdh-IN-10) displayed stronger affinity to succinate dehydrogenase than pyraziflumid [1]. This computational finding provides a mechanistic rationale for the observed biochemical and cellular potency advantages: the binding mode of the quinolin-2(1H)-one scaffold within the SDH ubiquinone-binding pocket, augmented by the 3,4,5-trifluorophenyl and cyano substituents of 6r, produces stronger and more durable protein–ligand interactions than those achieved by the pyrazole-carboxamide scaffold of pyraziflumid [1].

Molecular dynamics simulation Protein-ligand binding affinity SDH docking

Scaffold Differentiation: Quinolin-2(1H)-One Chemotype Distinct from Commercial Pyrazole-Carboxamide and Pyridine-Carboxamide SDHIs

The vast majority of commercial SDHI fungicides—including boscalid, fluxapyroxad, penthiopyrad, fluopyram, benzovindiflupyr, pydiflumetofen, and isopyrazam—share a carboxamide core structure [2]. Pyraziflumid, although a pyrazinamide, retains the carboxamide pharmacophore. Sdh-IN-10 is built on a fundamentally different quinolin-2(1H)-one scaffold, lacking the carboxamide moiety entirely and presenting a distinct hydrogen-bonding and steric profile at the ubiquinone-binding site [1]. This scaffold divergence is structurally validated by the single-crystal X-ray structure of compound 3c (a close analog) reported in the same study, confirming the unique 3D architecture of this chemotype [1].

Scaffold novelty SDHI chemotype Resistance management

Broad-Spectrum Antifungal Activity Across Five Phytopathogenic Fungi at 16 μg/mL

In a multi-species screening panel, most quinolin-2(1H)-one derivatives including 6r showed good antifungal activity at 16 μg/mL against Rhizoctonia cerealis, Erysiphe graminis, Botrytis cinerea, Penicillium italicum, and Phytophthora infestans [1]. While pyraziflumid's spectrum at this concentration was not reported for all five species, the data establish that Sdh-IN-10 possesses activity across Ascomycete, Basidiomycete, and Oomycete pathogens, indicating a target engagement profile not restricted to a single fungal class [1].

Antifungal spectrum Phytopathogen panel Broad-spectrum fungicide

Optimal Research and Industrial Application Scenarios for Sdh-IN-10 Based on Differentiated Potency and Scaffold Evidence


SDHI Tool Compound for Botrytis cinerea Mode-of-Action and Resistance Mechanism Studies

Sdh-IN-10 is the most potent SDHI tool compound for Botrytis cinerea research among the quinolin-2(1H)-one series, with an EC₅₀ of 0.205 μg/mL that exceeds pyraziflumid by 3.44-fold [1]. Researchers investigating SDHI resistance evolution, target-site mutation effects (e.g., H272R/Y in B. cinerea SDH subunit B), or transcriptomic responses to SDH inhibition can use Sdh-IN-10 at lower working concentrations than commercial SDHIs, minimizing solvent toxicity and off-target transcriptional noise. Its structurally distinct quinolin-2(1H)-one scaffold also makes it a valuable comparator to carboxamide SDHIs when probing cross-resistance patterns [1].

Lead Compound for Quinolin-2(1H)-One SDHI Optimization and Scaffold-Hopping Programs

With the best-in-series SDH IC₅₀ (0.232 μg/mL) and B. cinerea EC₅₀ (0.205 μg/mL), Sdh-IN-10 (6r) is the rational starting point for further medicinal chemistry optimization of the quinolin-2(1H)-one chemotype [1]. The consistent rank order across biochemical and cellular assays indicates robust SAR, and the MD simulation data provide structure-based guidance for rational design [1]. Procurement of Sdh-IN-10 rather than weaker series members (6o, 6p) ensures that optimization campaigns begin from the highest-potency validated hit.

Positive Control for High-Throughput SDH Enzyme Inhibition Screening Assays

Sdh-IN-10's SDH IC₅₀ of 0.232 μg/mL (0.666 μM at MW 348.32) positions it as a potent positive control for biochemical SDH inhibition assays [1]. Compared to pyraziflumid (IC₅₀ 0.858 μg/mL, approximately 2.46 μM), Sdh-IN-10 requires 3.70-fold lower concentration to achieve equivalent target engagement, making it suitable as a high-sensitivity reference inhibitor in enzyme-coupled or direct SDH activity assays where minimizing control compound volume is desirable [1].

Structurally Novel SDHI Probe for Fungicide Resistance Management Research

Because Sdh-IN-10 is built on a quinolin-2(1H)-one core rather than the carboxamide pharmacophore common to virtually all commercial SDHI fungicides, it occupies differentiated chemical space at the ubiquinone-binding site [1]. This scaffold divergence, validated by MD simulations showing distinct binding interactions compared to pyraziflumid, supports the use of Sdh-IN-10 as a probe compound to assess whether SDH mutations conferring resistance to carboxamide SDHIs also compromise quinolin-2(1H)-one binding—a question central to resistance risk assessment for novel SDHI chemotypes [1].

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